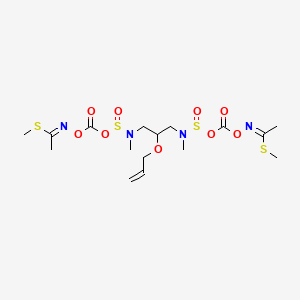
Ethanimidothioic acid, N,N'-((2-(2-propenyloxy)-1,3-propanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidothioic acid, N,N’-((2-(2-propenyloxy)-1,3-propanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as thioic acid, propenyloxy, and dimethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N,N’-((2-(2-propenyloxy)-1,3-propanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves multiple steps. The starting materials typically include ethanimidothioic acid and various reagents to introduce the propenyloxy and dimethyl ester groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethanimidothioic acid, N,N’-((2-(2-propenyloxy)-1,3-propanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Ethanimidothioic acid, N,N’-((2-(2-propenyloxy)-1,3-propanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanimidothioic acid, N,N’-((2-(2-propenyloxy)-1,3-propanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
- Propanoic acid, 2-methyl-, ethyl ester
Uniqueness
Ethanimidothioic acid, N,N’-((2-(2-propenyloxy)-1,3-propanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81861-96-3 |
|---|---|
Molecular Formula |
C16H28N4O9S4 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
methyl (1E)-N-[methyl-[3-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonyloxysulfinylamino]-2-prop-2-enoxypropyl]sulfinamoyl]oxycarbonyloxyethanimidothioate |
InChI |
InChI=1S/C16H28N4O9S4/c1-8-9-25-14(10-19(4)32(23)28-15(21)26-17-12(2)30-6)11-20(5)33(24)29-16(22)27-18-13(3)31-7/h8,14H,1,9-11H2,2-7H3/b17-12-,18-13+ |
InChI Key |
CLOSSRLVXVWGTR-BQWARBPISA-N |
Isomeric SMILES |
C/C(=N\OC(=O)OS(=O)N(C)CC(CN(C)S(=O)OC(=O)O/N=C(/C)\SC)OCC=C)/SC |
Canonical SMILES |
CC(=NOC(=O)OS(=O)N(C)CC(CN(C)S(=O)OC(=O)ON=C(C)SC)OCC=C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















